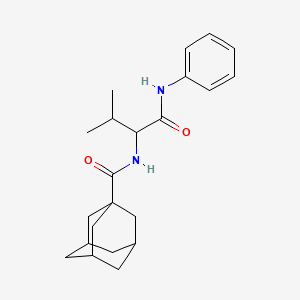

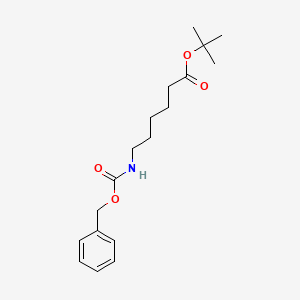

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

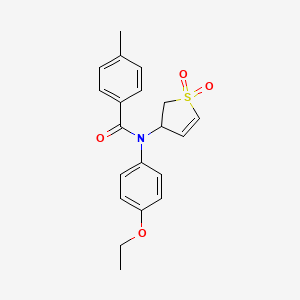

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is an organic compound . Its IUPAC name is tert-butyl N6-(((benzyloxy)carbonyl)amino)hexanoate . The compound has a molecular weight of 350.46 .

Molecular Structure Analysis

The compound contains a total of 63 bonds, including 28 non-H bonds, 8 multiple bonds, 14 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate has a molecular weight of 350.46 . The InChI code for this compound is 1S/C19H30N2O4/c1-19(2,3)25-17(22)16(20-4)12-8-9-13-21-18(23)24-14-15-10-6-5-7-11-15/h5-7,10-11,16,20H,8-9,12-14H2,1-4H3,(H,21,23) .科学的研究の応用

Synthesis of Non-proteinogenic Amino Acids and Derivatives

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate plays a role in the synthesis of non-proteinogenic amino acids. For example, it has been used in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) and its derivative, which were synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid in good overall yield (Adamczyk & Reddy, 2001).

Asymmetric Synthesis

This compound is used in asymmetric synthesis processes. For instance, aminohydroxylation of tert-butyl sorbate resulted in the production of various tert-butyl esters with applications in asymmetric synthesis of compounds like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

Catalysts in Asymmetric Hydrogenation

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is instrumental in creating ligands for catalysts used in asymmetric hydrogenation, specifically in the pharmaceutical industry for producing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Formation of Hydroxyethylene Dipeptide Isosteres

This compound aids in the formation of hydroxyethylene dipeptide isosteres, important in the development of peptide-based drugs. A practical, stereocontrolled synthesis from (l)-phenylalanine was reported (Nadin et al., 2001).

Synthesis of Protected 1,2-Amino Alcohols

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is used in the synthesis of protected 1,2-amino alcohols, providing precursors for further synthetic transformations (Tang, Volkman, & Ellman, 2001).

Radical Reactions and Syntheses

The compound is involved in radical reactions, as demonstrated in the synthesis of tert-butyl peroxy-2-ethyl hexanoate and its use in promoting radical acylation reactions (Sun et al., 2022).

Study of Nucleophilic Substitutions and Radical Reactions

It is used to study nucleophilic substitutions and radical reactions, highlighting its versatility in synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).

Esterification of N-Protected Amino Acids

Facile synthesis of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives, useful in peptide synthesis, is another application (Chevallet, Garrouste, Malawska, & Martínez, 1993).

Safety And Hazards

While specific safety and hazard information for Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is not available, general precautions should be taken while handling this compound. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

特性

IUPAC Name |

tert-butyl 6-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-18(2,3)23-16(20)12-8-5-9-13-19-17(21)22-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMXPPSUULDOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)

![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)

![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)

![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)